molecular formula C9H7IO2S B3039171 (Z)-3-(4-Iodophenyl)-2-sulfanylprop-2-enoic acid CAS No. 426821-41-2

(Z)-3-(4-Iodophenyl)-2-sulfanylprop-2-enoic acid

Cat. No.: B3039171
CAS No.: 426821-41-2
M. Wt: 306.12 g/mol
InChI Key: DJCVSFWGKYHMKH-UHFFFAOYSA-N
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Description

(Z)-3-(4-Iodophenyl)-2-sulfanylprop-2-enoic acid (CAS: 179528-45-1; molecular formula: C₉H₇IO₂S) is a synthetic small molecule characterized by a (Z)-configured propenoic acid backbone substituted with a 4-iodophenyl group and a sulfanyl (thiol) moiety at the α-position (Figure 1). This compound, commercially known as PD 150606, is a potent and selective calpain inhibitor with cell-permeable properties . Calpains are calcium-dependent cysteine proteases involved in pathological processes such as neurodegeneration and ischemia-reperfusion injury. PD 150606 inhibits calpain by competitively binding to the enzyme’s active site, demonstrating an IC₅₀ of ~0.3 μM in vitro . Its structural uniqueness lies in the iodine atom at the para position of the phenyl ring, which enhances hydrophobic interactions and metabolic stability compared to non-halogenated analogs .

Properties

IUPAC Name

3-(4-iodophenyl)-2-sulfanylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IO2S/c10-7-3-1-6(2-4-7)5-8(13)9(11)12/h1-5,13H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCVSFWGKYHMKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C(=O)O)S)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-Iodophenyl)-2-sulfanylprop-2-enoic acid typically involves the reaction of 4-iodophenylacetic acid with thiol-containing reagents under specific conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the thiol group, followed by the addition of the 4-iodophenylacetic acid to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(4-Iodophenyl)-2-sulfanylprop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The iodine atom can be reduced to form the corresponding phenyl derivative.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: 3-(4-Phenyl)-2-sulfanylprop-2-enoic acid.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(Z)-3-(4-Iodophenyl)-2-sulfanylprop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-3-(4-Iodophenyl)-2-sulfanylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to various biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of α,β-unsaturated thioesters and propenoic acid derivatives with diverse biological activities. Below is a systematic comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents (R-group) Molecular Weight (g/mol) Key Biological Activity IC₅₀/EC₅₀ Applications/Notes
(Z)-3-(4-Iodophenyl)-2-sulfanylprop-2-enoic acid (PD 150606) 4-Iodophenyl 306.12 Calpain inhibition 0.3 μM Neuroprotection, ischemia-reperfusion injury models
PD 145305 Phenyl 196.25 Calpain inhibition (weak) >10 μM Less potent than PD 150606 due to absence of halogen
PD 151746 5-Fluoro-3-indolyl 265.30 Calpain inhibition 0.2 μM Higher membrane permeability; used in cardiovascular studies
(Z)-3-(4-Methoxyphenyl)-2-sulfanylprop-2-enoic acid 4-Methoxyphenyl 210.25 Anticancer (MCF7 cells) 30–60 μM Moderate activity against breast cancer; methoxy group enhances solubility
(2Z)-3-(4-Fluorophenyl)-2-sulfanylprop-2-enoic acid 4-Fluorophenyl 212.23 Metallo-β-lactamase inhibition ND Binds to bacterial enzymes; fluorine enhances electronegativity
(Z)-2-Cyano-3-(4-methoxyphenyl)prop-2-enoic acid 4-Methoxyphenyl + cyano 217.23 Enzyme inhibition (unspecified) ND Cyano group modifies electronic properties; used in organic synthesis

ND = Not Determined

Key Structural and Functional Differences

Halogen Substitution :

  • The iodine in PD 150606 provides steric bulk and enhances lipophilicity, improving binding to hydrophobic enzyme pockets .
  • Fluorine in the 4-fluorophenyl analog increases electronegativity, strengthening hydrogen bonding with target proteins .
  • Methoxy groups (e.g., in ) improve aqueous solubility but reduce membrane permeability compared to halogenated derivatives .

Biological Targets :

  • PD 150606 and PD 151746 are calpain inhibitors, while the 4-fluorophenyl variant targets metallo-β-lactamases, highlighting substituent-dependent target specificity .
  • The methoxyphenyl derivative in showed anticancer activity against MCF7 cells (IC₅₀ ~30–60 μM), likely due to thioxo-tetrahydropyrimidine interactions with DNA .

Pharmacokinetic Properties: PD 150606’s iodine atom slows metabolic degradation, extending half-life in vivo compared to non-halogenated analogs like PD 145305 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-3-(4-Iodophenyl)-2-sulfanylprop-2-enoic acid
Reactant of Route 2
(Z)-3-(4-Iodophenyl)-2-sulfanylprop-2-enoic acid

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